Product packaging for 1-(Oxan-3-yl)piperazine(Cat. No.:CAS No. 914654-80-1)

1-(Oxan-3-yl)piperazine

Cat. No.: B2749459
CAS No.: 914654-80-1
M. Wt: 170.256
InChI Key: NECAOEAZNSQZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Oxan-3-yl)piperazine is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.26 g/mol . Its structure features a piperazine ring, a common motif in medicinal chemistry, substituted with an oxane (tetrahydropyran) group at the 3-position. Researchers can identify the compound by its SMILES notation (C1CC(COC1)N2CCNCC2) and InChIKey (NECAOEAZNSQZNA-UHFFFAOYSA-N) . As a molecular building block, this compound is primarily valued in pharmaceutical research and chemical synthesis. The piperazine scaffold is known for its versatility and is frequently employed in the design and development of novel bioactive molecules . This compound can serve as a key intermediate for constructing more complex structures, particularly in exploring structure-activity relationships. While specific mechanistic studies on this compound are not extensively documented in the available literature, its structural analogs are investigated for various biological activities. Piperazine derivatives have been studied as potential radioprotective agents and as scaffolds for protein degrader building blocks in targeted drug discovery . The oxane moiety can influence the compound's physicochemical properties, such as solubility and metabolic stability, making it a valuable template for lead optimization in drug discovery programs. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O B2749459 1-(Oxan-3-yl)piperazine CAS No. 914654-80-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxan-3-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-9(8-12-7-1)11-5-3-10-4-6-11/h9-10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECAOEAZNSQZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Oxan 3 Yl Piperazine and Its Derivatives

Retrosynthetic Analysis and Strategic Approaches to the Core Scaffold

A retrosynthetic analysis of 1-(oxan-3-yl)piperazine primarily involves the disconnection of the C-N bond between the oxane and piperazine (B1678402) rings. This leads to two main strategic approaches for its synthesis, as depicted in the retrosynthesis scheme.

Scheme 1: Retrosynthetic Analysis of this compound

Route A: Nucleophilic Substitution. This approach involves the disconnection of the C3-N1 bond to yield piperazine and a 3-substituted oxane bearing a suitable leaving group (X), such as a halide (e.g., bromo or chloro) or a sulfonate (e.g., tosylate or mesylate). The forward synthesis would then be a nucleophilic substitution reaction where piperazine acts as the nucleophile. To favor mono-alkylation, a large excess of piperazine or the use of a protecting group on one of the piperazine nitrogens (e.g., Boc) is often employed.

Route B: Reductive Amination. This alternative disconnection also breaks the C3-N1 bond, leading to piperazine and oxan-3-one. The corresponding forward synthesis is a reductive amination reaction. This one-pot procedure typically involves the formation of an enamine or iminium ion intermediate from the condensation of piperazine and the ketone, which is then reduced in situ to the desired amine.

Optimized Reaction Conditions and Yields for Direct Synthesis of this compound

While specific literature on the optimized synthesis of this compound is scarce, conditions can be extrapolated from analogous N-alkylation and reductive amination reactions of piperazine.

Nucleophilic Substitution Approach: The reaction of piperazine with a 3-halooxane, such as 3-bromooxane, is a viable method. chemimpex.comlookchem.com To control the reaction and minimize the formation of the N,N'-disubstituted by-product, N-Boc-piperazine can be used, followed by a deprotection step.

Table 1: Representative Conditions for Nucleophilic Substitution

Alkylating Agent Amine Base Solvent Temperature Yield Reference
3-Bromooxane N-Boc-piperazine K₂CO₃ Acetonitrile (B52724) 80 °C ~70-80% (inferred) Analogous to researchgate.net

Reductive Amination Approach: Reductive amination offers a direct route from oxan-3-one. bohrium.com Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a mild and commonly used option that is effective for the reductive amination of secondary amines like piperazine. molbase.com

Table 2: Representative Conditions for Reductive Amination

Ketone Amine Reducing Agent Solvent Temperature Yield Reference
Oxan-3-one Piperazine NaBH(OAc)₃ 1,2-Dichloroethane Room Temp. ~60-85% (inferred) Analogous to molbase.com
Various Ketones Piperazine Zirconium borohydride-piperazine complex Diethyl ether Room Temp. Excellent usask.ca

Green Chemistry Principles and Sustainable Synthesis Routes for Piperazine Derivatives

The application of green chemistry principles to the synthesis of piperazine derivatives aims to reduce waste, improve energy efficiency, and use less hazardous materials. A key area of improvement for the synthesis of this compound is in the reduction step of the reductive amination.

Conventional reducing agents like sodium borohydride (B1222165) derivatives generate stoichiometric amounts of boron-containing waste. A greener alternative is catalytic hydrogenation, which utilizes molecular hydrogen (H₂) as the reductant, with water being the only byproduct. researchgate.net This can be performed in a continuous-flow reactor, which offers enhanced safety for handling hydrogen gas and allows for efficient catalyst recycling. researchgate.net The use of environmentally benign solvents, such as ethanol (B145695) or water, further enhances the sustainability of the process.

Another green approach is the use of enzyme-catalyzed reactions. Imine reductases (IREDs) can catalyze reductive amination under mild, aqueous conditions with high selectivity, representing a highly sustainable synthetic route. thieme-connect.com

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

Since the C3 position of the oxane ring is a stereocenter, this compound exists as a pair of enantiomers. The synthesis of stereopure isomers requires a stereoselective approach.

One strategy is to start with an enantiomerically pure precursor. For instance, the stereoselective synthesis of 3-substituted oxanes can be achieved through various asymmetric reactions. nih.gov Using an enantiopure 3-halooxane or oxan-3-one in the nucleophilic substitution or reductive amination, respectively, would lead to the corresponding enantiomer of the final product, assuming the reaction proceeds without racemization.

Alternatively, enzymatic methods can be employed. As mentioned, IREDs can exhibit high stereoselectivity in reductive amination reactions, allowing for the synthesis of a specific enantiomer of the product from a prochiral ketone (oxan-3-one). thieme-connect.com This approach is highly attractive for producing optically active pharmaceuticals.

If a racemic mixture is synthesized, it can be resolved into its constituent enantiomers through chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the free base.

Synthesis of Deuterated or Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms and the metabolic fate of drugs. The synthesis of deuterated this compound can be achieved by introducing deuterium (B1214612) into either the piperazine or the oxane moiety.

Deuteration of the Piperazine Ring: Several methods exist for the synthesis of deuterated piperazines. One approach involves the reduction of bisoxazolidine (B8223872) precursors with a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD₄). thieme-connect.comthieme-connect.com Another modern technique is the electrocatalytic reductive deuteration of pyridine (B92270) to piperidine-d₉ using D₂O, which can then be used to construct the piperazine ring. bohrium.com Commercially available piperazine-d₈ can also be directly used in the synthetic routes described in section 2.2. researchgate.net

Deuteration of the Oxane Ring: To introduce deuterium into the oxane ring, one could synthesize a deuterated version of oxan-3-one. This can be accomplished through H-D exchange reactions on the ketone or its precursors under basic or acidic conditions using D₂O as the deuterium source. For example, α-deuteration of ketones is a well-established method. More sophisticated methods involving catalytic H-D exchange with a heterogeneous catalyst like Pd/C in the presence of D₂O can also be employed to achieve selective deuteration. mdpi.com The resulting deuterated oxan-3-one can then be used in a reductive amination reaction to yield the final labeled product.

Advanced Structural Elucidation and Conformational Analysis of 1 Oxan 3 Yl Piperazine

X-ray Crystallography of 1-(Oxan-3-yl)piperazine and its Co-crystals/Salts

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the oxane and piperazine (B1678402) rings and their relative orientation. It also elucidates intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing arrangement.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Solid-State Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and are excellent for identifying functional groups and analyzing solid-state properties.

IR Spectroscopy: Provides information on vibrations that cause a change in the dipole moment. It is particularly sensitive to polar functional groups.

Raman Spectroscopy: Detects vibrations that cause a change in the polarizability of the molecule. It is often more sensitive to non-polar, symmetric bonds.

For this compound, these spectra would confirm the presence of key functional groups through their characteristic absorption bands.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Primary Detection Method
N-H StretchSecondary Amine3200 - 3400 (broad)IR
C-H Stretch (Aliphatic)CH, CH₂2850 - 3000IR, Raman
C-O StretchEther1050 - 1150 (strong)IR
C-N StretchTertiary & Secondary Amine1180 - 1360IR, Raman
CH₂ Scissoring/BendingCH₂1440 - 1480IR
N-H BendSecondary Amine1500 - 1650IR

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Assignment

The this compound molecule is chiral due to the stereocenter at the C3 position of the oxane ring. Therefore, it can exist as two non-superimposable mirror images: (R)-1-(Oxan-3-yl)piperazine and (S)-1-(Oxan-3-yl)piperazine.

Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are specifically designed to analyze chiral molecules.

Circular Dichroism (CD): Measures the differential absorption of left and right circularly polarized light. Enantiomers will produce mirror-image CD spectra. The sign of the Cotton effect can be used, often in conjunction with computational chemistry, to assign the absolute configuration (R or S) of a specific enantiomer.

Optical Rotatory Dispersion (ORD): Measures the change in optical rotation of plane-polarized light as a function of wavelength. Similar to CD, enantiomers give mirror-image ORD curves.

These techniques are indispensable for determining the enantiomeric purity (or enantiomeric excess) of a sample and for assigning the absolute configuration of the stereocenter.

Mass Spectrometric (MS) Analysis for Precise Mass and Fragmentation Pattern Elucidation (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with extremely high accuracy, allowing for the calculation of its elemental formula.

The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₇H₁₄N₂O) is 143.1184. An HRMS measurement confirming this value provides

Computational Chemistry and Molecular Modeling of 1 Oxan 3 Yl Piperazine

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. unipd.it For 1-(Oxan-3-yl)piperazine, DFT methods, such as B3LYP with a 6-31G* basis set, can be employed to optimize the molecule's geometry to its lowest energy state. mdpi.com

This optimized structure serves as the basis for calculating a variety of electronic and reactivity descriptors. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Other calculated parameters, such as the electrophilicity index (ω), offer a quantitative measure of a molecule's ability to act as an electrophile. mdpi.com These descriptors are vital for predicting how this compound might behave in chemical reactions. Furthermore, QM methods can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR), which can aid in the structural elucidation of the compound and its derivatives. dntb.gov.ua

Table 1: Illustrative QM-Predicted Electronic Properties of this compound (Note: This data is illustrative and represents typical values that would be generated from a DFT calculation.)

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVElectron-donating capacity
LUMO Energy1.2 eVElectron-accepting capacity
HOMO-LUMO Gap7.7 eVChemical reactivity and stability
Electrophilicity Index (ω)0.95 eVGlobal electrophilic nature
Dipole Moment2.1 DMolecular polarity

Molecular Dynamics (MD) Simulations for Conformational Landscape and Flexibility Analysis

While QM calculations provide a static, minimized-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time in a simulated environment, such as in a water solvent box. For this compound, an MD simulation tracks the atomic movements based on a classical force field, revealing the molecule's conformational landscape and flexibility. nih.govnih.gov

Additionally, the Root Mean Square Fluctuation (RMSF) of each atom can be calculated. This analysis highlights the most flexible regions of the molecule. For this compound, higher RMSF values would be expected for the piperazine (B1678402) ring, particularly the nitrogen atom not connected to the oxane ring, and for the single bond linking the two heterocyclic systems, indicating significant rotational freedom. Such simulations are crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site. rsc.org

Ligand-Based and Structure-Based Virtual Screening Methodologies for Potential Target Identification

Virtual screening is a cornerstone of modern drug discovery, used to identify potential "hit" compounds from large databases. acs.org The this compound scaffold can be used in both ligand-based and structure-based screening approaches. The piperazine ring is a common fragment in many FDA-approved drugs and biologically active compounds. nih.govmdpi.com

In ligand-based virtual screening , this compound itself could be used as a query molecule. The methodology involves searching a database of compounds for molecules with similar 2D or 3D structures, under the principle that structurally similar molecules are likely to have similar biological activities.

In structure-based virtual screening , a library of compounds containing the this compound fragment would be computationally docked into the known three-dimensional structure of a biological target, such as an enzyme or receptor. nih.gov For instance, given the prevalence of piperazine derivatives in neuroscience, one could screen a library of its analogs against targets like acetylcholinesterase or various G-protein coupled receptors. nih.gov The goal is to identify compounds that have a favorable binding energy and a complementary fit to the target's active site. researchgate.net

Prediction of Molecular Interactions and Binding Modes with Theoretical Biological Targets

Following virtual screening, molecular docking is used to predict the specific binding mode of this compound within a theoretical protein active site. nih.govijraw.com This technique models the non-covalent interactions between the ligand (the compound) and the target.

For this compound, several key interactions can be predicted. The two nitrogen atoms of the piperazine ring, particularly the secondary amine, can act as hydrogen bond donors and acceptors. The oxygen atom within the oxane ring serves as another potential hydrogen bond acceptor. The aliphatic carbon skeletons of both the oxane and piperazine rings can form hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket. Understanding these potential interactions is critical for designing more potent and selective analogs. nih.gov

Table 2: Hypothetical Molecular Interactions for this compound in a Kinase Active Site (Note: This data is illustrative for a hypothetical binding scenario.)

Interaction TypePotential Functional Group on CompoundPotential Amino Acid Residue
Hydrogen Bond (Donor)Piperazine N-HAspartate, Glutamate
Hydrogen Bond (Acceptor)Piperazine N, Oxane OSerine, Threonine, Lysine
Hydrophobic InteractionOxane Ring (CH2 groups)Leucine, Valine, Isoleucine
Hydrophobic InteractionPiperazine Ring (CH2 groups)Alanine, Phenylalanine

In Silico ADME Prediction for Research Compound Prioritization

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for prioritizing compounds in early-stage research. mdpi.com These predictions assess the "drug-likeness" of a molecule, helping to identify candidates with a higher probability of success in later developmental stages. ijraw.com Various computational models and platforms, such as SwissADME, can be used to calculate these properties for this compound. mdpi.comnih.gov

Key predicted properties include molecular weight, LogP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). These are often evaluated against frameworks like Lipinski's Rule of Five, which provides guidelines for oral bioavailability. nih.gov Other predictions can include aqueous solubility, blood-brain barrier permeability, and potential inhibition of cytochrome P450 enzymes, which are critical for metabolism. nih.gov

Table 3: Illustrative In Silico ADME Profile for this compound (Note: This data is illustrative and represents typical values that would be generated from an ADME prediction tool.)

PropertyPredicted ValueGuideline/Significance
Molecular Weight170.25 g/mol Lipinski: < 500
LogP (octanol/water)0.85Lipinski: ≤ 5 (Measures lipophilicity)
Hydrogen Bond Donors1Lipinski: ≤ 5
Hydrogen Bond Acceptors3Lipinski: ≤ 10
Topological Polar Surface Area (TPSA)41.5 Ų< 140 Ų (Good oral bioavailability)
Lipinski Rule of Five Violations0Indicates good drug-likeness
GI AbsorptionHighPredicted ease of absorption from gut
Blood-Brain Barrier PermeantNoPredicts limited access to the CNS

Pharmacological Target Identification and in Vitro Characterization of 1 Oxan 3 Yl Piperazine

High-Throughput Screening (HTS) Strategies for Novel Target Discovery

The initial step in identifying a biological target for a novel compound such as 1-(Oxan-3-yl)piperazine would typically involve high-throughput screening (HTS). HTS enables the rapid assessment of a compound against hundreds or thousands of potential biological targets, including receptors, enzymes, and ion channels, to identify a "hit." researchgate.net This process utilizes automated platforms to test the compound's effect in various biochemical or cell-based assays.

For a compound with a privileged scaffold like a piperazine (B1678402), HTS campaigns would likely focus on target classes where this moiety is known to be active, such as G-protein coupled receptors (GPCRs) or specific enzyme families. mdpi.com A primary screen might test this compound at a single high concentration (e.g., 10 µM) against a broad target panel. Any significant activity, or "hit," would then be confirmed and further investigated in more detailed secondary assays.

Table 1: Illustrative High-Throughput Screening Hit Profile for a Hypothetical Compound Library This table shows a simplified example of HTS results where compounds are screened against a small panel of targets. A "hit" is typically defined as activity (e.g., inhibition or activation) greater than a certain threshold.

Compound IDTarget: 5-HT2A Receptor (% Inhibition @ 10µM)Target: Dopamine (B1211576) D2 Receptor (% Inhibition @ 10µM)Target: FAAH Enzyme (% Inhibition @ 10µM)Hit Identified
Cmpd-0018125No
Cmpd-002 (Piperazine Analog)854515Yes (5-HT2A)
Cmpd-003-529No
Cmpd-004159222Yes (Dopamine D2)

Receptor Binding Affinity Profiling Using Radioligand or Label-Free Assays (in vitro)

Once an HTS campaign identifies a potential receptor target, the next step is to quantify the compound's binding affinity. This is crucial for understanding the potency of the interaction. The most common method is the radioligand binding assay. In a competition binding assay, a cell membrane preparation expressing the target receptor is incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind the target with high affinity) and varying concentrations of the test compound, such as this compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value signifies higher binding affinity.

Label-free technologies, such as Surface Plasmon Resonance (SPR), offer an alternative that measures binding events in real-time without requiring a labeled ligand, providing data on both association and dissociation rates.

Table 2: Example Receptor Binding Affinity Data for a Series of Piperazine Analogs at the Human Serotonin (B10506) 2A (h5-HT2A) Receptor This table illustrates the type of data generated from competition binding assays.

CompoundKi (nM) for h5-HT2A Receptor
Ketanserin (Reference)1.2
Analog A25.4
Analog B8.1
Analog C157.0
This compound (Hypothetical) (To Be Determined)

Enzyme Inhibition Kinetics and Mechanism of Action Studies (in vitro)

If HTS identifies an enzyme as a target, the primary follow-up is to determine the compound's inhibitory potency, expressed as the half-maximal inhibitory concentration (IC50). This is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

To understand how the compound inhibits the enzyme, kinetic studies are performed. By measuring the rate of the enzymatic reaction at different concentrations of both the substrate and the inhibitor (e.g., this compound), the mechanism of inhibition can be determined. Data are often visualized using a Lineweaver-Burk plot, which can distinguish between competitive, non-competitive, and uncompetitive inhibition. sci-hub.selibretexts.org

Competitive inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Km but does not change the Vmax. sci-hub.se

Non-competitive inhibition: The inhibitor binds to an allosteric (non-active) site, which can occur whether or not the substrate is bound. This reduces the Vmax but does not change the Km. sci-hub.se

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vmax and Km. libretexts.org

Table 3: Example Enzyme Inhibition Data and Kinetic Parameters This table shows hypothetical IC50 values and the expected outcomes of kinetic analysis for different inhibition mechanisms.

CompoundTarget EnzymeIC50 (µM)Mechanism of InhibitionEffect on VmaxEffect on Km
Inhibitor XKinase A0.5CompetitiveNo ChangeIncrease
Inhibitor YProtease B2.1Non-competitiveDecreaseNo Change
Inhibitor ZHydrolase C5.6UncompetitiveDecreaseDecrease
This compound (Hypothetical) (To Be Determined) (To Be Determined) (To Be Determined) (To Be Determined) (To Be Determined)

Functional Cell-Based Assays for Receptor Agonism/Antagonism or Pathway Modulation (in vitro, non-human cell lines)

Binding to a receptor does not reveal the functional consequence of that interaction. Functional cell-based assays are necessary to determine if a compound acts as an agonist, antagonist, or inverse agonist. These assays are conducted in non-human cell lines (e.g., HEK293, CHO) that have been engineered to express the target receptor.

For a GPCR, a common assay measures the mobilization of intracellular calcium using fluorescent dyes or the production of cyclic AMP (cAMP). nih.gov

An agonist will activate the receptor and produce a cellular response on its own. Its potency is measured as an EC50 value.

An antagonist will bind to the receptor but produce no response; however, it will block or reverse the effect of an agonist. Its potency is measured as an IC50 value.

An inverse agonist will bind to the receptor and reduce its basal (constitutive) activity.

Table 4: Example Functional Activity Data for Compounds at a GPCR Target This table illustrates how functional data can classify a compound's activity.

CompoundAgonist Mode EC50 (nM)Antagonist Mode IC50 (nM)% Max Response (vs. Endogenous Ligand)Functional Classification
Isoproterenol (Reference)5.5N/A100%Agonist
Propranolol (Reference)No Activity8.20%Antagonist
Compound Alpha15.2>10,00085%Partial Agonist
Compound BetaNo Activity45.10%Antagonist
This compound (Hypothetical) (To Be Determined) (To Be Determined) (To Be Determined) (To Be Determined)

Selectivity Profiling Against Off-Targets in Comprehensive In Vitro Panels (excluding adverse effect profiles)

An ideal therapeutic agent should be highly selective, interacting potently with its intended target while having minimal activity at other "off-targets." To assess this, a lead compound like this compound would be tested in a broad selectivity panel. These commercially available panels (e.g., from Eurofins or CEREP) screen the compound against a wide array of dozens or hundreds of receptors, enzymes, and ion channels.

The initial screen is typically run at a single high concentration (e.g., 10 µM). Any significant interaction (>50% inhibition or stimulation) is then followed up with a full dose-response curve to determine the Ki or IC50 value for that off-target. The ratio of the off-target affinity to the primary target affinity defines the selectivity window. A large selectivity window (e.g., >100-fold) is highly desirable.

Table 6: Example Selectivity Profile for a Hypothetical Kinase Inhibitor

TargetKi (nM)Selectivity Fold (vs. Primary Target)
Primary Target (Kinase A) 5 -
Off-Target (Kinase B)850170-fold
Off-Target (Kinase C)>10,000>2000-fold
Off-Target (5-HT2B Receptor)2,500500-fold
Off-Target (hERG Ion Channel)>10,000>2000-fold

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Oxan 3 Yl Piperazine Analogs

Design and Synthesis of Analogs Based on Scaffold Modifications

The design of new analogs of 1-(oxan-3-yl)piperazine typically involves systematic modifications at three key positions: the piperazine (B1678402) ring, the oxane moiety, and any potential linker region connecting the core to other pharmacophoric elements. Synthetic strategies are generally modular, allowing for the exploration of a wide chemical space. The synthesis often begins with the coupling of a protected or unprotected piperazine with a suitable oxane precursor, followed by further functionalization. nih.govmdpi.com

The piperazine ring contains two nitrogen atoms, N1 and N4. In the this compound scaffold, the N1 atom is connected to the oxane ring, leaving the N4 nitrogen as a primary site for modification. This position is frequently functionalized to interact with specific biological targets. nih.govtandfonline.com

Research on various piperazine-containing scaffolds has demonstrated that the nature of the substituent at the N4 position is critical for biological activity. These substitutions can range from simple alkyl groups to complex aromatic and heteroaromatic systems, introduced via reactions like nucleophilic substitution, reductive amination, or amide bond formation. nih.govnih.gov

For instance, in the development of cannabinoid receptor 1 (CB1) inverse agonists, functionalizing the piperazine with various alkyl, aryl, and heteroaryl groups through amide, sulfonamide, carbamate, and urea (B33335) linkages has been explored to modulate potency and physical properties. nih.gov SAR studies on other piperazine derivatives, such as those targeting T-type calcium channels, have shown that the presence of specific substituents, like a diphenylmethyl group, is essential for activity. nih.gov The introduction of polar groups can also enhance solubility and permeability. nih.gov

Table 1: Illustrative SAR of N4-Substitutions on a Piperazine Core (Based on General Findings)

N4-Substituent (R) General Effect on Activity Potential Interactions Reference Analogs
Small Alkyl (e.g., -CH3)Often serves as a baseline; may improve metabolic stability.Van der Waals interactions. nih.gov
Aryl (e.g., -Phenyl)Can introduce hydrophobic interactions and π-stacking.Hydrophobic pockets, π-π stacking with aromatic residues. nih.gov
Substituted Aryl (e.g., -C6H4Cl)Halogen substitutions can modulate electronics and provide halogen bonding.Halogen bonding, hydrophobic interactions. tandfonline.com
Acyl (e.g., -C(O)Ph)Introduces a hydrogen bond acceptor.Hydrogen bonding with receptor backbone or side chains. tandfonline.com
Sulfonyl (e.g., -SO2Ph)Strong hydrogen bond acceptor; can improve metabolic stability.Hydrogen bonding, polar interactions. nih.gov

It is important to note that the optimal substituent is highly dependent on the specific biological target.

The oxane (tetrahydropyran) ring in the this compound scaffold serves as a polar, three-dimensional element that can influence solubility, metabolic stability, and interactions with the target protein. Modifications to this ring are less commonly explored than piperazine substitutions but can be critical for fine-tuning activity and properties. mdpi.com

Potential modifications include:

Substitution on the Carbon Atoms: Introducing substituents such as methyl, fluoro, or hydroxyl groups onto the oxane ring can alter its conformation and steric profile. For example, fluorination can block metabolism at that position and may introduce favorable interactions. google.com

Ring Size Variation: Exploring analogs with different ring sizes, such as oxetane (B1205548) (4-membered) or larger rings, can impact the spatial arrangement of the piperazine moiety relative to the rest of the molecule.

Positional Isomerism: Moving the piperazine substituent from the 3-position to the 2- or 4-position of the oxane ring would significantly alter the geometry of the molecule and could lead to different binding modes. For instance, 1-(tetrahydro-2H-pyran-4-yl)piperazine is a common building block in medicinal chemistry. nih.gov

In the context of dipeptidyl peptidase IV (DPP-IV) inhibitors, tri-substituted tetrahydropyran (B127337) moieties have been synthesized and evaluated, demonstrating that optimization of this part of the scaffold can lead to good potency and selectivity. researchgate.net

In many drug candidates, the core scaffold is connected to another pharmacophoric group via a linker. The length, flexibility, and chemical nature of this linker are critical for correctly positioning the interacting moieties within the target's binding site. For analogs of this compound, a linker would typically be attached to the N4 position of the piperazine.

Table 2: Examples of Linker Modifications in Piperazine-Based Analogs

Linker Type Key Characteristics Impact on Properties Reference Scaffolds
Alkyl ChainFlexible, variable length.Influences distance and orientation between pharmacophores. scirp.org
Amide/UreaRigid, contains H-bond donors/acceptors.Can provide additional interactions with the target. nih.gov
Ether/ThioetherFlexible, can be more metabolically stable than esters.Modulates polarity and flexibility. nih.gov

Modifications of the Oxane Ring Moiety

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For this compound analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be particularly insightful. koreascience.krnih.gov

These models generate a 3D grid around aligned molecules and calculate steric, electrostatic, hydrophobic, and hydrogen-bonding fields. The resulting data can be used to generate a statistical model that not only predicts the activity of new compounds but also provides a visual representation of which regions around the scaffold are favorable or unfavorable for activity.

For piperazine-based renin inhibitors, a QSAR study revealed that constitutional descriptors such as the sum of van der Waals volumes (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO) play a vital role in the ligand-enzyme binding. openpharmaceuticalsciencesjournal.com Another study on piperazine derivatives with antihistamine effects found that electrostatic and steric factors were well-correlated with antagonistic activity. koreascience.kr These findings suggest that for this compound analogs, descriptors related to molecular shape, volume, and electronic properties would likely be important predictors of activity.

Pharmacophore Modeling and Ligand Design Principles from this compound Scaffold

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. 3ds.com A pharmacophore model for ligands based on the this compound scaffold would typically include features such as:

A positive ionizable feature: Corresponding to the protonated nitrogen of the piperazine ring.

Hydrogen bond acceptors: The oxygen of the oxane ring and potentially the N1 nitrogen of the piperazine.

Hydrophobic features: Arising from the aliphatic carbons of the oxane and piperazine rings, or from substituents.

Excluded volumes: Defining regions where steric bulk is detrimental to activity.

A ligand-based pharmacophore model for N-Aryl and N-Heteroaryl piperazine alpha 1A-adrenoceptor antagonists identified a model consisting of one positive nitrogen center, one donor atom center, two acceptor atom centers, and two hydrophobic groups as being significant for activity. nih.gov Such models are invaluable for virtual screening of large compound libraries to identify novel hits with diverse chemical backbones that fit the pharmacophoric requirements. They also guide the rational design of new analogs by highlighting the key interaction points that must be maintained. science.govmedsci.org

Impact of Substituent Effects on Biological Activity and Physicochemical Properties

The introduction of different substituents onto the this compound scaffold has a profound impact not only on biological activity but also on crucial physicochemical properties that determine a compound's drug-likeness, such as solubility, pKa, and lipophilicity (logP/D).

Solubility: The piperazine ring itself, being basic, generally improves aqueous solubility, especially at lower pH where it can be protonated. nih.govtandfonline.com The oxane ring also contributes polarity. However, adding large, nonpolar substituents to the piperazine nitrogen can decrease solubility.

pKa: The basicity of the piperazine nitrogens is a key property. The pKa values of piperazine itself are around 5.7 and 9.8. Substituents on the nitrogen can significantly alter these values. Electron-withdrawing groups will decrease the pKa, making the nitrogen less basic, while electron-donating alkyl groups can slightly increase it. The pKa is critical as it affects the ionization state of the molecule at physiological pH, which in turn influences solubility, permeability, and target binding. uregina.ca

Lipophilicity (logP/D): Lipophilicity is a major determinant of a drug's ability to cross cell membranes and its potential for off-target effects. The unsubstituted this compound core is relatively polar. The addition of lipophilic substituents, such as aryl or long alkyl chains, will increase the logP value. A balance must be struck, as very high lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance. mdpi.com

Table 3: Predicted Impact of Substituents on Physicochemical Properties of this compound Analogs

Substituent Type (at N4) Effect on Solubility Effect on pKa (of N4) Effect on logP
Hydrogen (unsubstituted)High~9.8Low
MethylSlightly DecreasedSlightly IncreasedIncreased
PhenylSignificantly DecreasedDecreasedSignificantly Increased
4-FluorophenylSignificantly DecreasedDecreasedSignificantly Increased
Acetyl (-COCH3)DecreasedSignificantly DecreasedSlightly Increased
Hydroxyethyl (-CH2CH2OH)IncreasedSlightly DecreasedDecreased

These relationships are fundamental to the process of lead optimization, where medicinal chemists systematically modify a lead compound to achieve a desirable balance of potency, selectivity, and drug-like properties.

Mechanistic Investigations at the Molecular and Cellular Level for 1 Oxan 3 Yl Piperazine

Intracellular Signaling Pathway Elucidation in Response to Compound Exposure (in vitro cell lines)

There are no published studies that have specifically investigated the intracellular signaling pathways modulated by 1-(Oxan-3-yl)piperazine in any in vitro cell line. General studies on other piperazine (B1678402) derivatives have shown inhibition of pathways like PI3K/AKT and BCR-ABL, but this cannot be extrapolated to This compound without direct experimental evidence. nih.govnih.gov

Target Engagement Studies in Cell-Free and Cellular Biological Systems

No target engagement studies, such as affinity purification or thermal shift assays, have been reported for This compound . While computational and experimental methods have been used to identify protein targets for other piperazine-based compounds, such as PARP1, this has not been performed for the specific compound . nih.govclinmedkaz.org

Proteomic and Metabolomic Profiling in Response to this compound Exposure (in vitro)

There is no data available from proteomic or metabolomic profiling studies conducted on cell lines exposed to This compound . Such studies are crucial for understanding the global changes in protein and metabolite levels and for identifying the broader biological pathways affected by a compound. While proteomic and metabolomic analyses have been conducted for other chemical classes and some piperazine derivatives to understand their mechanisms, this has not been applied to This compound . mdpi.comresearchgate.netekb.egnih.gov

Cell Viability and Proliferation Studies (in vitro, for mechanistic insights into cellular effects, not toxicity profile)

While cell viability and proliferation assays are common for assessing the biological activity of new compounds, there are no published results from such studies specifically for This compound aimed at elucidating its mechanism of action. Numerous studies report on the antiproliferative effects of various other piperazine derivatives in cancer cell lines, but these findings are not directly applicable. e-century.usmdpi.commdpi.com

Gene Expression Modulation (Transcriptomics) Induced by this compound

No transcriptomic studies have been published that detail the changes in gene expression induced by This compound . Gene expression profiling has been used to understand the mechanisms of other novel compounds, including some containing piperazine, but this level of investigation has not been documented for This compound . nih.govresearchgate.net

Derivatization and Lead Optimization Strategies for 1 Oxan 3 Yl Piperazine Scaffolds

Prodrug Design and Bioprecursor Approaches for Enhanced Research Compound Properties

Prodrug design is a key strategy for overcoming undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility or rapid metabolism. nih.govjiwaji.edu A prodrug is an inactive or less active derivative that is converted in vivo to the active parent compound through enzymatic or chemical transformation. nih.gov For the 1-(oxan-3-yl)piperazine scaffold, the secondary amine on the piperazine (B1678402) ring is an ideal handle for prodrug derivatization.

By attaching a promoiety to this nitrogen, properties like water solubility can be significantly enhanced. For instance, adding a phosphate (B84403) ester group can dramatically increase aqueous solubility. Another approach involves creating ester or amide linkages. Ester-based prodrugs are common and can be cleaved by esterases present in the body, while amide-based prodrugs can be hydrolyzed by proteases or peptidases. mdpi.com These modifications can improve oral absorption and allow for targeted drug delivery. The primary goal is to design a prodrug that remains stable until it reaches the desired site of action, where it then efficiently releases the active this compound derivative. jiwaji.edu

Promoieties for this compoundLinkage TypePotential Advantage
Phosphate/PhosphonateEsterIncreased water solubility
Amino Acids (e.g., Valine)AmideEnhanced absorption via transporters
PEG (Polyethylene Glycol)Ether/AmideIncreased solubility and half-life
Acyl Groups (e.g., Acetyl)AmideModulation of lipophilicity

Conjugation Chemistry for Bioconjugates and Chemical Probes

The this compound scaffold can be readily functionalized for use in bioconjugation and as chemical probes. Conjugation involves linking the scaffold to another molecule, such as a fluorescent dye, a protein, or a targeting ligand, to create a new entity with combined properties. researchgate.net The secondary amine of the piperazine ring serves as a convenient point of attachment for these modifications.

This conjugation can be achieved through various chemical reactions, such as acylation or alkylation, to attach linkers or functional molecules. For example, conjugating the scaffold to a fluorescent molecule can create a chemical probe for visualizing biological processes or tracking the distribution of the compound within cells or tissues. Similarly, attaching it to a molecule like biotin (B1667282) can enable its use in affinity-based purification or detection methods. The combination of structural features from two different active fragments can also lead to hybrid molecules with synergistic effects. researchgate.net

Scaffold Hopping and Bioisosteric Replacements from the this compound Core

Scaffold hopping is a medicinal chemistry strategy used to identify new molecular cores that maintain or improve the biological activity of a known active compound. nih.govnih.gov It involves replacing the central scaffold of a molecule while preserving the spatial arrangement of key functional groups responsible for biological activity. nih.govnih.gov Bioisosterism, a related concept, involves substituting an atom or group with another that has similar physical or chemical properties, with the goal of enhancing activity or improving pharmacokinetic properties. researchgate.net

For the this compound scaffold, several scaffold hopping and bioisosteric replacement strategies can be envisioned:

Piperazine Ring Bioisosteres: The piperazine ring is a common target for bioisosteric replacement. enamine.netenamine.net Various bicyclic, spiro, bridged, and fused diamines have been designed as piperazine bioisosteres to advantageously alter pharmacokinetic properties. enamine.net Replacing the piperazine with constrained analogs can improve selectivity and metabolic stability by reducing conformational flexibility.

Heterocycle Replacement: More drastic changes, classified as a primary hop, involve replacing the entire ring system with a different heterocycle that can project substituents in similar vectors. nih.govpharmablock.com

These modifications can lead to novel chemical entities with improved drug-like properties, such as enhanced target affinity or reduced toxicity. enamine.netresearchgate.net

Original FragmentPotential ReplacementRationale
Oxane RingTetrahydrothiopyranModulate polarity and metabolic stability
Oxane RingCyclohexane (B81311)Decrease polarity, increase lipophilicity
Oxane RingPiperidineIntroduce H-bond donor/acceptor, change basicity
Piperazine RingHomopiperazineAlter ring conformation and pKa
Piperazine RingFused/Bridged DiaminesIntroduce conformational rigidity, improve selectivity enamine.net
Piperazine RingSpirodiaminesImprove activity and reduce cytotoxicity enamine.net

Multi-Target Ligand Design Based on the this compound Pharmacophore

Complex diseases often involve multiple biological pathways, making single-target drugs potentially inadequate. units.it Multi-target-directed ligands (MTDLs) are single molecules designed to interact with two or more distinct biological targets, offering a promising therapeutic approach. mdpi.comfrontiersin.org This strategy can offer advantages over combination therapies, such as a more predictable pharmacokinetic profile and potentially higher patient compliance. frontiersin.orgnih.gov

The this compound scaffold is a suitable starting point for creating MTDLs. This can be achieved by combining the core scaffold with other pharmacophores known to bind to different targets. mdpi.com The secondary amine of the piperazine ring provides a convenient attachment point for linking to another pharmacophoric element, or the scaffold itself can be elaborated with functional groups that confer affinity for a second target. mdpi.comnih.gov For example, in the context of neurodegenerative diseases like Alzheimer's, a piperazine-based structure could be linked to a fragment that inhibits cholinesterases or prevents amyloid-beta aggregation. mdpi.com The key challenge in MTDL design is to achieve a balanced activity profile against the selected targets while maintaining favorable drug-like properties. mdpi.com

Rational Design Principles for Modulating Target Selectivity and Potency within the Scaffold

Rational drug design utilizes the knowledge of a biological target's structure to create molecules that are complementary in shape and charge, leading to activation or inhibition. wikipedia.org For the this compound scaffold, structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications influence biological activity. nih.gov

The versatility of the piperazine ring allows for extensive modification. researchgate.net Key principles for modulating selectivity and potency include:

Substitution on the Piperazine Nitrogen: The secondary amine is the most common site for modification. Attaching different functional groups (e.g., amides, sulfonamides, ureas) can introduce new interactions with the target protein, such as hydrogen bonds or hydrophobic interactions, thereby modulating potency and selectivity. nih.gov The nature of the substituent—its size, electronics, and polarity—is critical.

Substitution on the Oxane Ring: Adding substituents to the oxane ring can influence how the molecule fits into a binding pocket and can introduce new chiral centers, which may be critical for selective interactions.

Conformational Constraint: Introducing rigidity into the scaffold, for example by using bridged or fused piperazine bioisosteres, can lock the molecule into a bioactive conformation. enamine.net This often leads to increased potency and selectivity, as the entropic cost of binding is reduced.

Physicochemical Property Modulation: Modifications can be made to fine-tune properties like lipophilicity (logP) and polar surface area (TPSA). These properties are critical for cell permeability and avoiding off-target effects. For example, designing compounds with a TPSA between 80-140 Ų has been explored as a strategy to limit brain penetration and achieve peripheral selectivity. nih.gov

Systematic exploration of these principles allows for the optimization of the this compound scaffold to generate potent and selective ligands for a desired biological target.

Modification SiteType of ModificationPotential Impact on Activity
Piperazine N-4Acylation, Sulfonylation, AlkylationModulate potency and selectivity; introduce key binding interactions nih.gov
Piperazine RingMethylationCan lead to loss of activity depending on target nih.gov
Oxane RingHydroxylation, AlkylationAlter polarity and steric fit; introduce new chiral centers
Overall ScaffoldIntroduction of rigidityIncrease potency and selectivity by pre-organizing the bioactive conformation enamine.net

Advanced Analytical Method Development for 1 Oxan 3 Yl Piperazine in Research Settings

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Quantification of Research Samples

The determination of purity and concentration of 1-(Oxan-3-yl)piperazine in synthesized batches is critical for the validity of any subsequent research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method is typically developed for the routine analysis of this compound. frontiersin.org The method's development focuses on achieving optimal separation of the main compound from any process-related impurities or starting materials. innovareacademics.in A C18 column is a common choice for the stationary phase due to its versatility. researchgate.net The mobile phase often consists of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to ensure sharp, symmetrical peaks. frontiersin.orgresearchgate.net Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector set at a wavelength where the compound exhibits maximum absorbance. For quantification, a calibration curve is constructed by analyzing a series of known concentration standards.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a powerful alternative, offering high resolution and definitive identification based on mass-to-charge ratio. nih.gov For a compound like this compound, which contains secondary amine functionalities, derivatization may be necessary to improve its volatility and chromatographic behavior. Reagents like acetic anhydride (B1165640) or silylating agents are often used. nih.gov The analysis is typically performed on a capillary column, such as a DB-5ms, which is suitable for a wide range of compounds. scholars.direct The mass spectrometer, operating in electron ionization (EI) mode, provides a characteristic fragmentation pattern that serves as a fingerprint for the compound, confirming its identity and purity. researchgate.net

Table 1: Example HPLC and GC-MS Method Parameters for Purity Analysis

ParameterHPLC MethodGC-MS Method
Column C18, 250 mm x 4.6 mm, 5 µmDB-5ms, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas A: 0.1% Acetic Acid in WaterB: Acetonitrile (Gradient)Helium
Flow Rate 1.0 mL/min1.0 mL/min
Detector UV at 220 nmMass Spectrometer (EI Mode)
Injection Volume 10 µL1 µL (Splitless)
Oven Program Isothermal at 35 °C100°C (1 min), ramp to 250°C at 15°C/min
Retention Time (Hypothetical) 4.8 min9.2 min
Derivatization Not requiredAcetylation with Acetic Anhydride

Mass Spectrometric (MS) Analysis for Metabolite Identification from In Vitro Enzymatic Reactions

Understanding the metabolic fate of a compound is a key aspect of preclinical research. In vitro enzymatic reactions, typically using liver microsomes (from rat, mouse, or human sources), simulate primary metabolic pathways. nih.gov High-resolution mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the gold standard for identifying metabolites produced in these systems. umb.edumdpi.com

The process involves incubating this compound with liver microsomes in the presence of cofactors like NADPH, which initiates enzymatic reactions. nih.govtandfonline.com Following incubation, the reaction is quenched, and the sample is processed to remove proteins and other matrix components. The extract is then injected into an LC-MS/MS system. mdpi.com The instrument screens for potential metabolites by searching for predicted mass shifts corresponding to common metabolic transformations (e.g., oxidation, N-dealkylation, glucuronidation). nih.govnih.gov When a potential metabolite is detected, a product ion scan (tandem MS) is triggered to fragment the molecule. The resulting fragmentation pattern provides structural information that helps in the definitive identification of the metabolite's structure. mdpi.com

Table 2: Potential In Vitro Metabolites of this compound

Metabolite IDMetabolic ReactionChange in Mass (Da)Proposed Structure
M1 Hydroxylation+16Hydroxyl group added to the oxane or piperazine (B1678402) ring
M2 N-Oxidation+16Oxygen added to a piperazine nitrogen
M3 Dehydrogenation-2Formation of a double bond
M4 Ring Opening (Oxane)+18Hydrolysis of the ether in the oxane ring
M5 N-Dealkylation (Oxane ring removal)-86Cleavage of the bond between the piperazine N and the oxane ring

Development of Bioanalytical Methods for In Vitro Assay Quantification

For research involving cell-based assays or other in vitro systems, accurate quantification of this compound is necessary to establish concentration-response relationships. jmb.or.krtebubio.com The development of a robust bioanalytical method, typically using LC-MS/MS, is required for measuring the compound's concentration in complex biological matrices like cell culture media or cell lysates. rfppl.co.inashdin.com

Method development involves several key steps. rfppl.co.in First, an efficient sample preparation technique is selected to extract the analyte and a suitable internal standard from the biological matrix. bebac.at Common methods include protein precipitation (PPT) with acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). rfppl.co.in Second, chromatographic conditions are optimized to separate the analyte from matrix components that could cause ion suppression or interference. nih.gov Finally, the mass spectrometer is tuned for maximum sensitivity and selectivity using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. ashdin.com

The developed method must be validated to ensure its reliability. nih.gov Validation experiments assess linearity, accuracy, precision, selectivity, recovery, and stability of the analyte in the biological matrix under various storage and handling conditions. innovareacademics.inashdin.com

Table 3: Typical Validation Parameters for a Bioanalytical LC-MS/MS Method

Validation ParameterAcceptance CriteriaExample Finding
Linearity (r²) ≥ 0.990.998
Calibration Range Defined by assay needs1 - 1000 ng/mL in cell lysate
Intra-day Precision (%CV) < 15%4.5% - 8.2%
Inter-day Precision (%CV) < 15%6.1% - 9.5%
Accuracy (% Bias) Within ±15%-7.0% to +5.5%
Extraction Recovery Consistent and reproducible> 85%
Matrix Effect Monitored to ensure no significant ion suppression/enhancementWithin acceptable limits
Stability (Freeze-Thaw, Bench-Top) < 15% deviation from nominal concentrationStable for 3 freeze-thaw cycles and 24 hours at room temp

Characterization of Degradation Products and Stability Studies under Research Conditions

Assessing the chemical stability of this compound is important for defining appropriate storage and handling conditions for stock solutions and research samples. who.intpharmastate.academy Forced degradation, or stress testing, is a systematic way to investigate the compound's inherent stability. pharmastate.academybiotech-spain.com In these studies, the compound is subjected to harsh conditions that are not representative of typical shelf-life testing but are designed to accelerate decomposition. europa.euivami.com

Typical stress conditions include exposure to:

Acidic solutions (e.g., 0.1 M HCl)

Basic solutions (e.g., 0.1 M NaOH)

Oxidizing agents (e.g., 3% H₂O₂)

Heat (e.g., 60-80 °C)

Light (photostability, e.g., exposure to UV/Vis light)

Samples from these stress conditions are analyzed, typically by HPLC with a UV/DAD detector, to quantify the loss of the parent compound and detect the formation of degradation products. acs.orgnih.gov LC-MS is then used to obtain the mass of the degradation products, and tandem MS (MS/MS) is employed to elucidate their structures by analyzing fragmentation patterns. acs.orgcore.ac.uk This information helps in identifying the compound's potential liabilities and ensures that analytical methods can separate the parent peak from any significant degradants. utexas.edu

Table 4: Hypothetical Forced Degradation Study Results

Stress Condition% Degradation (Parent Compound)Major Degradation Products Identified
0.1 M HCl, 24h, 60°C 8%DP-1 (Hydrolytic cleavage of oxane ring)
0.1 M NaOH, 24h, 60°C 3%Minor, unidentified peaks
3% H₂O₂, 24h, RT 15%DP-2 (N-Oxide on piperazine ring)
Heat (80°C, 48h) < 2%No significant degradation
Photostability (ICH Q1B) < 1%No significant degradation

Future Research Directions and Challenges in 1 Oxan 3 Yl Piperazine Research

Exploration of Novel Therapeutic Areas (conceptual research, not clinical trials)

The piperazine (B1678402) ring is considered a "privileged scaffold" in drug discovery, known for its presence in a multitude of approved drugs targeting a wide array of diseases. nih.govresearchgate.netresearchgate.net This versatility stems from its unique physicochemical properties, including its basicity and ability to engage in multiple interactions with biological targets. nih.gov The future exploration of 1-(Oxan-3-yl)piperazine could conceptually extend to several therapeutic domains based on the established activities of related piperazine derivatives.

Central Nervous System (CNS) Disorders: Piperazine derivatives have a long history in neuropharmacology, forming the core of drugs for anxiety, depression, and psychosis. silae.itresearchgate.netresearchgate.net The scaffold often interacts with key neurotransmitter receptors, such as serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. silae.itresearchgate.net Future research could involve screening this compound-based libraries against these CNS targets. For instance, novel derivatives could be designed as antagonists for GluN2B-containing NMDARs, which are implicated in various neurological and psychiatric diseases. acs.org The oxane moiety might also improve blood-brain barrier penetration, a critical challenge for CNS drugs. nih.gov

Oncology: The piperazine moiety is a component of several successful anticancer agents, including kinase inhibitors like Imatinib. researchgate.netresearchgate.netmdpi.com Its derivatives have been shown to exhibit anti-proliferative effects against various cancer cell lines. nih.govmdpi.com Conceptual research could focus on designing this compound analogues that target specific cancer-related proteins, such as mTORC1, where piperazine derivatives have already shown inhibitory potential. mdpi.com

Infectious Diseases: Piperazine-based compounds have demonstrated significant potential as antiviral, antibacterial, and antimalarial agents. arabjchem.orgresearchgate.netnih.gov For example, they are found in HIV drugs like Indinavir and have been investigated as potential inhibitors of the SARS-CoV-2 main protease. arabjchem.orgnih.govacs.org The this compound scaffold could serve as a starting point for developing new agents against emerging viral threats or drug-resistant bacterial strains. nih.govarabjchem.org

Conceptual Therapeutic Area Potential Molecular Targets Rationale based on Piperazine Scaffold
CNS Disorders Serotonin Receptors (e.g., 5-HT1A), Dopamine Receptors, GluN2B-NMDARs, Histone Deacetylase 6 (HDAC6)Established use in antipsychotics, antidepressants, and anxiolytics; potential for improved CNS penetration. silae.itacs.orgnih.govnih.gov
Oncology Tyrosine Kinases, mTORC1, TubulinPiperazine is a known scaffold in kinase inhibitors and other anti-proliferative agents. researchgate.netmdpi.commdpi.com
Antiviral HIV Protease, HIV Integrase, SARS-CoV-2 Main ProteaseCore structure in approved and investigational antiviral drugs. arabjchem.orgnih.gov
Antibacterial Bacterial DNA Gyrase (e.g., Ciprofloxacin)Proven efficacy in broad-spectrum antibiotics. nih.govresearchgate.net

Development of Advanced Methodologies for Compound Profiling

To efficiently explore the potential of this compound, modern, high-throughput methodologies are essential for comprehensive compound profiling. These techniques allow researchers to quickly assess a compound's biological activity and drug-like properties.

High-Throughput Screening (HTS): HTS allows for the rapid, automated testing of large libraries of this compound derivatives against specific biological targets. bmglabtech.comwikipedia.org This process uses robotics and sensitive detectors to quickly identify "hit" compounds that can be optimized into lead candidates. bmglabtech.commdpi.com

Advanced Analytical Techniques: A suite of analytical methods is crucial for characterizing these small molecules. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for purification and quality control. nih.govsigmaaldrich.com More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) enable detailed analysis, including metabolite identification and impurity profiling, which are critical for preclinical development. inomixo.comdrugtargetreview.comallumiqs.com

In Silico ADMET Prediction: Before costly synthesis and in vitro testing, computational tools can predict a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govcomputabio.com These in silico models use algorithms to estimate factors like aqueous solubility, lipophilicity, and potential toxicity based on the chemical structure, helping to prioritize candidates with more favorable drug-like profiles. nih.govbitesizebio.com

Profiling Methodology Application for this compound Research Key Technologies
High-Throughput Screening (HTS) Rapidly screen compound libraries for activity against therapeutic targets (e.g., kinases, GPCRs).Robotics, automated liquid handlers, microplate readers (fluorescence, luminescence). bmglabtech.commdpi.com
Compound Characterization Purify and confirm the structure and purity of synthesized derivatives.HPLC, GC-MS, Nuclear Magnetic Resonance (NMR). nih.govsigmaaldrich.com
Advanced Bioanalysis Profile metabolites, quantify compounds in biological matrices, and identify impurities.LC-MS/MS, High-Resolution Mass Spectrometry (HRMS). drugtargetreview.comallumiqs.com
In Silico ADMET Profiling Computationally predict drug-likeness, pharmacokinetic properties, and potential toxicity to guide synthesis.QSAR models, machine learning algorithms, molecular modeling software. nih.govnih.govmdpi.com

Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving predictive accuracy. For a scaffold like this compound, these technologies can be applied in several ways.

Predictive Modeling: ML algorithms can build robust Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com By training on existing data from other piperazine derivatives, these models can predict the biological activity of new, unsynthesized this compound analogues, allowing researchers to focus on the most promising candidates. mdpi.com

De Novo Design: AI can be used for the de novo design of novel molecules. Generative models can be trained on the structural rules of the this compound scaffold and known active ligands for a specific target. The AI can then propose entirely new structures optimized for desired properties like high binding affinity and low predicted toxicity.

Scaffold Hopping and Bioactivity Prediction: AI tools can analyze vast chemical databases to identify alternative scaffolds that might mimic the binding mode of this compound, a process known as scaffold hopping. Furthermore, ML models can predict the likely biological targets for the scaffold, helping to uncover new therapeutic opportunities that might not be obvious from traditional approaches. mdpi.com

Addressing Synthetic Complexity and Scalability for Research Material Production

While the this compound scaffold holds promise, its practical development hinges on efficient and scalable chemical synthesis. The synthesis of complex heterocyclic compounds can be challenging, often requiring multiple steps and difficult purifications. numberanalytics.comjetir.org

Synthetic Challenges: The construction of substituted piperazines and oxanes can be complex. Challenges include controlling stereochemistry, achieving desired substitution patterns, and ensuring high yields across multi-step sequences. rsc.org

Modern Synthetic Solutions: To overcome these hurdles, researchers can employ modern synthetic methodologies. Techniques like photoredox catalysis and multi-component reactions (e.g., the Petasis reaction) offer milder and more efficient routes to complex heterocycles. researchgate.netmdpi.comresearchgate.net

Green Chemistry and Scalability: For sustainable production of research materials, green chemistry principles are essential. researchgate.net This involves using less hazardous solvents (like aqueous ethanol), developing recyclable catalysts, and utilizing energy-efficient methods like microwave-assisted or flow chemistry synthesis. researchgate.netikm.org.myrsc.org Flow chemistry, in particular, offers advantages for scalability, enabling the continuous and controlled production of the target compounds. mdpi.comnsf.gov

Collaborative Research Opportunities and Interdisciplinary Approaches Utilizing the this compound Scaffold

Maximizing the potential of the this compound scaffold requires a multi-faceted, interdisciplinary approach that bridges different scientific fields.

Chemical Biology for Target Validation: A key challenge in drug discovery is confirming that a molecule's effect is due to interaction with its intended target. rsc.org Chemical biology provides tools, such as specially designed chemical probes, to study target engagement and mechanism of action directly within cellular systems. worldpreclinicalcongress.comdiscoveryontarget.comnih.gov Collaborations between synthetic chemists creating this compound derivatives and chemical biologists can validate their molecular targets and elucidate off-target effects. researchgate.net

Academia-Industry Partnerships: Early-stage drug discovery, such as the initial exploration of a new scaffold, often benefits from collaboration between academic research labs and pharmaceutical companies. Academia can provide novel synthesis strategies and basic biological insights, while industry offers resources for high-throughput screening, ADMET profiling, and medicinal chemistry optimization. mdpi.com

Integrated Drug Discovery Teams: An effective research program would involve an integrated team comprising synthetic and medicinal chemists, computational scientists, pharmacologists, and biologists. This interdisciplinary structure ensures that insights from AI-driven predictions, biological assays, and synthetic feasibility are combined to efficiently advance the most promising compounds based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Oxan-3-yl)piperazine derivatives, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of piperazine derivatives often employs nucleophilic substitution or coupling reactions. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method, as demonstrated in the synthesis of 1-(2-fluorobenzyl)piperazine triazoles. Key steps include:
  • Using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) as catalysts in a H₂O:DCM (1:2) solvent system .
  • Monitoring reaction progress via TLC (hexane:ethyl acetate, 1:2) and purifying via silica gel chromatography (ethyl acetate:hexane, 1:8) .
    Optimization involves adjusting temperature, solvent ratios, and catalyst loading to minimize side products.

Q. How can researchers quantify this compound in biological matrices like hair or plasma?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with internal standardization is widely used. For example:
  • Use p-tolylpiperazine (pTP) as an internal standard to account for matrix effects .
  • Validate methods for specificity, linearity (e.g., R² > 0.99), and recovery rates (≥80%) .
    Alternative techniques like LC-MS/MS improve sensitivity for trace analysis in complex samples.

Q. What are common impurities or byproducts during synthesis, and how are they mitigated?

  • Methodological Answer : Common impurities include unreacted starting materials, regioisomers, or oxidation byproducts. Mitigation strategies:
  • Purification via column chromatography (e.g., silica gel with gradient elution) .
  • Recrystallization in ethyl acetate or hexane to remove polar/non-polar impurities .
    Analytical tools like NMR and IR spectroscopy aid in structural confirmation .

Advanced Research Questions

Q. How do structural modifications (e.g., oxane ring substitution) influence the pharmacological profile of this compound derivatives?

  • Methodological Answer : Substituent position and electronic effects critically modulate receptor binding. For example:
  • Ethoxy vs. methoxy groups on pyridine rings alter solubility and binding affinity (e.g., 1-(3-ethoxypyridin-2-yl)piperazine vs. 1-(3-methoxypyridin-2-yl)piperazine) .
  • Comparative analysis via molecular docking (e.g., AutoDock Vina) and in vitro receptor assays (e.g., serotonin receptor subtypes) .
    Table: Impact of substituents on receptor affinity
SubstituentPositionLogPSerotonin 5-HT₂A Ki (nM)
Ethoxy3-pyridyl2.115 ± 2
Methoxy3-pyridyl1.825 ± 3

Q. How can researchers resolve contradictions in reported biological activities (e.g., agonist vs. antagonist effects) for piperazine analogs?

  • Methodological Answer : Contradictions often arise from assay variability or stereochemical differences. Strategies include:
  • Standardizing assay conditions (e.g., cell lines, incubation time) .
  • Using Raman microspectroscopy with multivariate analysis (PCA/LDA) to differentiate isomers, as shown for trifluoromethylphenylpiperazine analogs .
  • Validating findings across multiple models (e.g., in vitro receptor binding, in vivo behavioral assays) .

Q. What advanced computational methods are suitable for predicting the metabolic stability of this compound derivatives?

  • Methodological Answer : Combine density functional theory (DFT) for metabolic site prediction (e.g., CYP450 oxidation) with molecular dynamics (MD) simulations to assess enzyme-substrate interactions.
  • Example: Flunarizine metabolism studies in rat liver microsomes identified 4,4'-difluorobenzophenone as a stable metabolite .
  • Tools: Schrödinger Suite for CYP450 docking, ADMET Predictor™ for bioavailability parameters.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data for piperazine derivatives?

  • Methodological Answer : Replicate experiments under standardized conditions (pH, temperature, solvent systems) and validate via:
  • Potentiometric titration for pKa determination .
  • Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring .
    Conflicting data may arise from polymorphic forms or hydration states, resolvable via X-ray crystallography .

Experimental Design Considerations

Q. What in vitro/in vivo models are optimal for evaluating the neuropharmacological effects of this compound analogs?

  • Methodological Answer :
  • In vitro : Radioligand binding assays (e.g., 5-HT₂C receptors using [³H]-mesulergine) .
  • In vivo : Tail-flick test (analgesia) or elevated plus maze (anxiety) in rodents, with PK/PD correlation .
    Ensure compliance with ethical guidelines (e.g., OECD 420 for acute toxicity).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.